molecular formula C30H40Cl2N4 B2731566 N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine dihydrochloride CAS No. 19056-27-0

N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine dihydrochloride

Cat. No.: B2731566
CAS No.: 19056-27-0
M. Wt: 527.58
InChI Key: CISJAMOGZOPJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine dihydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of two quinoline moieties attached to a decane backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine dihydrochloride typically involves the reaction of 2-methylquinoline with decane-1,10-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various quinoline and amine derivatives, which can be further utilized in different applications.

Scientific Research Applications

N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1,N10-bis(2-chloroquinolin-4-yl)decane-1,10-diamine
  • N1,N10-bis(2-ethylquinolin-4-yl)decane-1,10-diamine
  • N1,N10-bis(2-methoxyquinolin-4-yl)decane-1,10-diamine

Uniqueness

N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine dihydrochloride is unique due to its specific substitution pattern on the quinoline rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N,N'-bis(2-methylquinolin-4-yl)decane-1,10-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N4.2ClH/c1-23-21-29(25-15-9-11-17-27(25)33-23)31-19-13-7-5-3-4-6-8-14-20-32-30-22-24(2)34-28-18-12-10-16-26(28)30;;/h9-12,15-18,21-22H,3-8,13-14,19-20H2,1-2H3,(H,31,33)(H,32,34);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISJAMOGZOPJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.